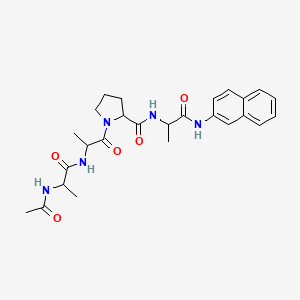

Cholesterol-2,2,3,4,4,6-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

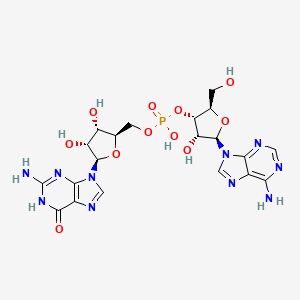

Cholesterol-d6 is a deuterium-labeled form of cholesterol, where six hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard in mass spectrometry for the quantification of cholesterol. Cholesterol itself is a major sterol in mammals, making up 20-25% of the structural component of the plasma membrane. It plays a crucial role in determining the fluidity and permeability characteristics of the membrane, as well as the function of transporters and signaling proteins .

作用机制

Target of Action

Cholesterol-d6, also known as Cholesterol-2,2,3,4,4,6-d6, is a deuterated form of cholesterol . It primarily targets the same biological systems as natural cholesterol. These include cell membranes, where it plays a crucial role in maintaining membrane fluidity and integrity, and serves as a precursor molecule in various biochemical pathways .

Mode of Action

Cholesterol-d6 interacts with its targets in the same way as natural cholesterol. It integrates into the lipid bilayer of cell membranes, influencing their fluidity and permeability. It also serves as a precursor molecule for the synthesis of steroid hormones, bile acids, and vitamin D .

Biochemical Pathways

Cholesterol-d6 is involved in the same biochemical pathways as cholesterol. It is a critical component in the synthesis of steroid hormones, bile acids, and vitamin D. These substances play vital roles in a variety of physiological processes, including inflammation, immune response, digestion, and regulation of calcium levels .

Result of Action

The molecular and cellular effects of Cholesterol-d6’s action would be expected to mirror those of cholesterol, given their structural similarity. This includes effects on cell membrane structure and function, as well as the synthesis of critical biomolecules .

准备方法

合成路线和反应条件

胆固醇-d6 是通过胆固醇的氘化合成的。该过程涉及用氘原子取代氢原子。这可以通过各种化学反应来实现,包括在氘气存在下进行催化加氢。 反应条件通常涉及高压和高温以促进氢与氘的交换 .

工业生产方法

胆固醇-d6 的工业生产涉及大规模氘化过程。这些过程针对高产率和高纯度进行了优化,通常使用专门的催化剂和反应器来处理氘气。 最终产品通过色谱等技术进行纯化,以确保其符合科学研究所需的标准 .

化学反应分析

反应类型

胆固醇-d6 会发生与胆固醇类似的化学反应,包括氧化、还原和取代反应。由于同位素效应,氘原子的存在会影响反应动力学和机理。

常见试剂和条件

氧化: 胆固醇-d6 可以用铬酸或高锰酸钾等试剂在酸性条件下氧化。

还原: 还原反应可以在钯催化剂存在下使用氢气进行。

主要产物

这些反应形成的主要产物是胆固醇的氘化衍生物,这些衍生物保留了氘原子。 这些产物用于各种分析和研究应用 .

科学研究应用

胆固醇-d6 由于其稳定的同位素标记,在科学研究中被广泛应用。它的一些应用包括:

化学: 用作质谱法中胆固醇及其代谢物的定量内标。

生物学: 有助于研究胆固醇在生物系统中的代谢和分布。

医学: 用于药代动力学研究,以了解降胆固醇药物的吸收、分布、代谢和排泄。

作用机理

胆固醇-d6 通过模拟天然胆固醇在生物系统中的行为来发挥其作用。它与膜磷脂、鞘脂和蛋白质相互作用,以影响它们的行为。氘标记使研究人员可以使用质谱法追踪和量化各种生物过程中的胆固醇。 这有助于理解胆固醇代谢和稳态中涉及的分子靶标和途径 .

相似化合物的比较

胆固醇-d6 由于其氘标记而具有独特之处,这在分析应用中提供了独特的优势。类似化合物包括:

胆固醇-d7: 另一种具有七个氘原子的氘标记胆固醇。

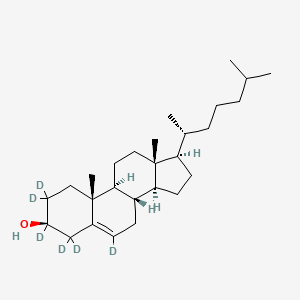

胆固醇: 天然形式的化合物,没有任何同位素标记。

胆固醇-d6 由于其在科学研究中的精确量化和追踪方面的应用而脱颖而出,使其成为各个领域中不可或缺的工具。

属性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-QSOBUISFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is Cholesterol-d6 used as an internal standard in quantifying cholesterol in complex samples like vegetable oils or biological samples?

A: Cholesterol-d6 shares almost identical chemical properties with endogenous cholesterol but possesses a distinct mass difference due to the presence of six deuterium atoms. This difference allows for clear differentiation during mass spectrometry analysis. By adding a known amount of Cholesterol-d6 to the sample before extraction and analysis, scientists can account for potential variations during sample preparation and ionization, leading to more accurate quantification of the endogenous cholesterol. [, , , ]

Q2: One study utilized Cholesterol-d6 to investigate cholesterol uptake by Caco-2 cells. How does this approach work?

A: In this study [], researchers supplemented Caco-2 cells with Cholesterol-3,4-13C2 alongside other nutrients. By subsequently analyzing the cells for both Cholesterol-3,4-13C2 and endogenous cholesterol using Cholesterol-d6 as an internal standard, they could differentiate between cholesterol absorbed from the medium and cholesterol naturally present in the cells. This method provided insights into the dynamics of cholesterol uptake and metabolism in vitro.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)